molecular formula C18H19N5O B5109473 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide

5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No.: B5109473
M. Wt: 321.4 g/mol
InChI Key: SKCNPBXAPDDCQU-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound, with its unique structure, has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process under mild conditions . Another approach involves the reaction of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound readily binds to enzymes and receptors in the biological system, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Properties

IUPAC Name

5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12(2)13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-6-4-3-5-7-15/h3-12H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNPBXAPDDCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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